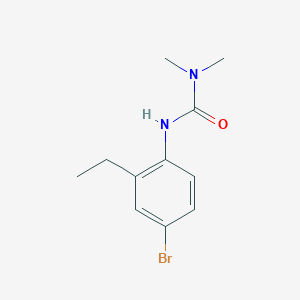

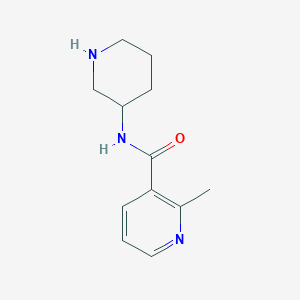

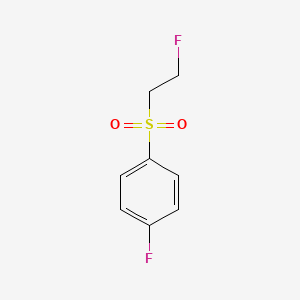

3-Amino-n,n-diethyl-5-fluorobenzamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibitors of Poly(ADP-Ribose) Synthesis in DNA Repair

3-Amino-n,n-diethyl-5-fluorobenzamide and similar compounds, like 3-aminobenzamide, are used to explore the regulatory role of poly(ADP-ribose) in DNA repair. Studies demonstrate that at certain concentrations, these inhibitors can reduce DNA break frequencies in cells damaged by agents like methyl methane sulfonate. However, at higher concentrations, they may paradoxically increase break frequencies, indicating a complex interaction with cellular repair mechanisms and potential nonspecific toxic effects (Cleaver, Milam, & Morgan, 1985).

Modulation of Toxicity and Transformation

Research shows that 3-aminobenzamide can modulate the toxic and transforming effects of chemicals like ethyl methanesulfonate and methylcholanthrene in cell cultures, highlighting its influence on the repair of DNA damage and the chemical induction of transformation (Lubet et al., 1984).

Impact on Metabolic Processes

The use of these compounds extends to examining their effects on various metabolic processes beyond poly(ADP-ribose) synthesis. For instance, studies note that while they are intended to inhibit specific enzymes, they can also influence cell viability, glucose metabolism, and DNA synthesis, thereby complicating their utility and indicating broad cellular impacts (Milam & Cleaver, 1984).

Radiosensitization and Pharmacokinetics

Further research investigates the biodistribution and pharmacokinetics of fluorinated derivatives of these compounds, such as in the context of radiosensitization, where they inhibit the repair of DNA strand breaks. This research contributes to understanding how these compounds can be used to enhance the efficacy of radiation therapy (Brix et al., 2005).

Cytoskeletal and Apoptosis Effects

Additionally, studies explore the effects of these inhibitors on the cytoskeleton and substrate adhesion, suggesting mechanisms by which they can prevent apoptotic cell death induced by external stressors like UV-B radiation. This indicates a potential role in modulating cell survival pathways and interactions with the cytoskeleton (Malorni et al., 1995).

Propiedades

IUPAC Name |

3-amino-N,N-diethyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQZWXBDOSJENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-n,n-diethyl-5-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)

![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)

amine](/img/structure/B1405951.png)